molecular formula C7H4FN3O B7827695 6-fluoro-1H-pyrido[3,4-d]pyrimidin-4-one

6-fluoro-1H-pyrido[3,4-d]pyrimidin-4-one

Cat. No.: B7827695
M. Wt: 165.12 g/mol
InChI Key: IOGOUEZMTPFOKB-UHFFFAOYSA-N
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Description

6-fluoro-1H-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a fluorine atom at the 6th position and a keto group at the 4th position. Compounds of this class are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1H-pyrido[3,4-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1H-pyrido[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrido[3,4-d]pyrimidin-4-one derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-fluoro-1H-pyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and survival . This inhibition can lead to the suppression of tumor cell proliferation and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-1H-pyrido[3,4-d]pyrimidin-4-one is unique due to the presence of the fluorine atom at the 6th position, which can enhance its biological activity and metabolic stability. This structural feature distinguishes it from other pyrido[3,4-d]pyrimidine derivatives and contributes to its potential as a therapeutic agent.

Properties

IUPAC Name

6-fluoro-1H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O/c8-6-1-4-5(2-9-6)10-3-11-7(4)12/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGOUEZMTPFOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1F)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CN=C1F)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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